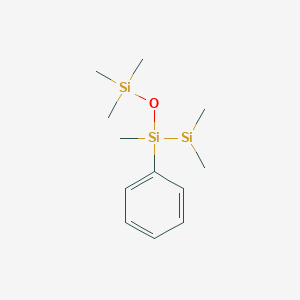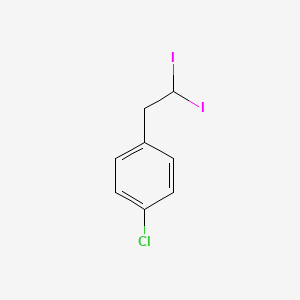
1-Chloro-4-(2,2-diiodoethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(2,2-diiodoethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a chlorine atom and a 2,2-diiodoethyl group
Métodos De Preparación
The synthesis of 1-Chloro-4-(2,2-diiodoethyl)benzene typically involves the halogenation of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with iodine and chlorine under specific conditions to introduce the desired substituents. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
1-Chloro-4-(2,2-diiodoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-4-(2,2-diiodoethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(2,2-diiodoethyl)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a positively charged intermediate that reacts with nucleophiles. The pathways involved depend on the specific reaction and conditions.
Comparación Con Compuestos Similares
1-Chloro-4-(2,2-diiodoethyl)benzene can be compared with other halogenated benzene derivatives, such as:
- 1-Chloro-4-(2,2-dibromoethyl)benzene
- 1-Chloro-4-(2,2-difluoroethyl)benzene
- 1-Chloro-4-(2,2-dichloroethyl)benzene
These compounds share similar structures but differ in the halogen atoms present, which can significantly affect their chemical properties and reactivity
Propiedades
Número CAS |
823180-33-2 |
|---|---|
Fórmula molecular |
C8H7ClI2 |
Peso molecular |
392.40 g/mol |
Nombre IUPAC |
1-chloro-4-(2,2-diiodoethyl)benzene |
InChI |
InChI=1S/C8H7ClI2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,8H,5H2 |
Clave InChI |
AXTBKISFHKXJFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(I)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


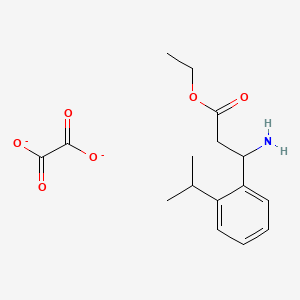
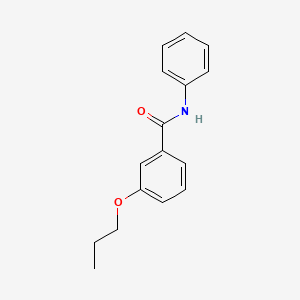
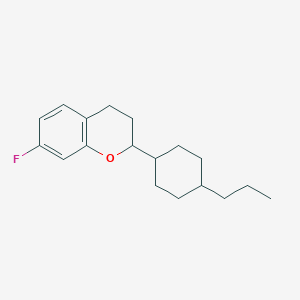
![N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide](/img/structure/B14224562.png)
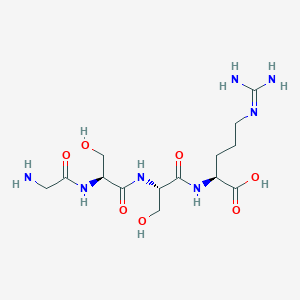
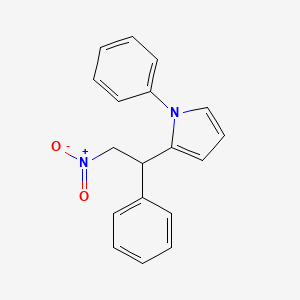

![Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14224588.png)
![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
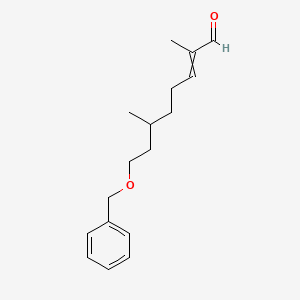
![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)
![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)
![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)
